Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester
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Overview
Description
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester is a complex organic compound with a unique structure that combines a phosphonic acid group with a benzothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester typically involves multiple steps. The process begins with the preparation of the benzothiopyran core, followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: It can be used in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid derivatives: These compounds share the phosphonic acid group but may have different substituents, leading to variations in their chemical properties and applications.
Benzothiopyran derivatives: These compounds have the benzothiopyran core but may lack the phosphonic acid group, resulting in different biological activities and uses.
Properties
CAS No. |
131007-47-1 |
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Molecular Formula |
C27H34NO5PS |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
6-cyclohexyl-N-[4-(diethoxyphosphorylmethyl)phenyl]-4-oxo-1H-isothiochromene-1-carboxamide |
InChI |
InChI=1S/C27H34NO5PS/c1-3-32-34(31,33-4-2)17-19-10-13-22(14-11-19)28-27(30)26-23-15-12-21(20-8-6-5-7-9-20)16-24(23)25(29)18-35-26/h10-16,20,26H,3-9,17-18H2,1-2H3,(H,28,30) |
InChI Key |
VEMOIQYSSIOEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CS2)OCC |
Origin of Product |
United States |
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